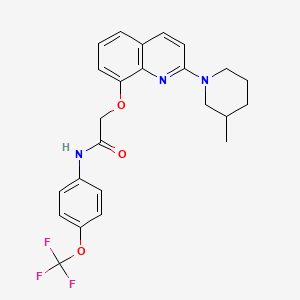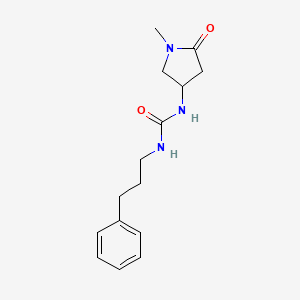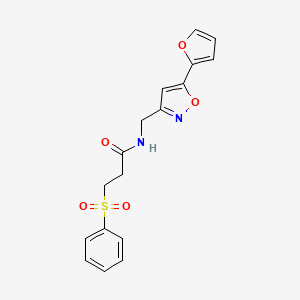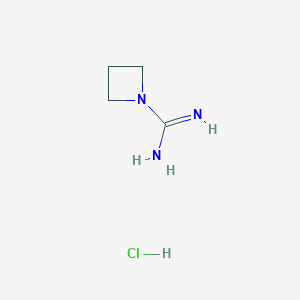![molecular formula C14H14F3N3 B2463612 2-[4-(Trifluoromethyl)piperidin-1-yl]quinoxaline CAS No. 2415517-53-0](/img/structure/B2463612.png)
2-[4-(Trifluoromethyl)piperidin-1-yl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Trifluoromethyl)piperidin-1-yl]quinoxaline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-[4-(Trifluoromethyl)piperidin-1-yl]quinoxaline involves the inhibition of various enzymes, as mentioned earlier. This inhibition leads to the modulation of various signaling pathways, which are involved in several physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(Trifluoromethyl)piperidin-1-yl]quinoxaline are mainly due to its inhibition of various enzymes. This inhibition leads to the modulation of various signaling pathways, which are involved in several physiological and pathological processes. The compound has been found to have anti-inflammatory, antitumor, and neuroprotective effects.
実験室実験の利点と制限
One of the major advantages of using 2-[4-(Trifluoromethyl)piperidin-1-yl]quinoxaline in lab experiments is its high potency and specificity. This makes it an ideal candidate for studying the effects of enzyme inhibition on various signaling pathways. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.
将来の方向性
There are several future directions for the research on 2-[4-(Trifluoromethyl)piperidin-1-yl]quinoxaline. One of the potential applications of this compound is in the treatment of cancer, where it could be used as a chemotherapeutic agent. Another potential application is in the treatment of Alzheimer's disease, where it could be used to inhibit the activity of enzymes that are involved in the progression of the disease. Additionally, further research is needed to understand the potential side effects and toxicity of this compound, which could help in its safe and effective use in various applications.
Conclusion:
In conclusion, 2-[4-(Trifluoromethyl)piperidin-1-yl]quinoxaline is a promising chemical compound that has potential applications in various fields. Its potency and specificity make it an ideal candidate for studying the effects of enzyme inhibition on various signaling pathways. Further research is needed to fully understand its potential applications and limitations, which could help in its safe and effective use in various applications.
合成法
The synthesis of 2-[4-(Trifluoromethyl)piperidin-1-yl]quinoxaline involves the reaction of 4-(Trifluoromethyl)piperidine and 1,2-diaminoanthraquinone in the presence of a catalyst. This reaction results in the formation of the desired compound with high yield and purity.
科学的研究の応用
2-[4-(Trifluoromethyl)piperidin-1-yl]quinoxaline has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of several enzymes, including protein kinase C, phosphodiesterase, and tyrosine kinase. This inhibition makes it a promising candidate for the treatment of several diseases, such as cancer, Alzheimer's disease, and cardiovascular diseases.
特性
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3/c15-14(16,17)10-5-7-20(8-6-10)13-9-18-11-3-1-2-4-12(11)19-13/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLASOXSNWQLJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)piperidin-1-yl]quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2463532.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(3-fluoro-4-methylphenyl)methanone](/img/structure/B2463533.png)
![Pyrazolo[1,5-a]pyridin-3-yl(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2463534.png)
![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2463537.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide](/img/structure/B2463539.png)


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2463545.png)

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone](/img/structure/B2463549.png)


